2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound features two chlorine atoms at the 2 and 4 positions of the benzene ring, a piperidine moiety attached to the nitrogen atom, and is presented in its hydrochloride salt form. Sulfonamides are known for their antibacterial properties and have been widely studied for their medicinal applications.
The compound can be classified as a sulfonamide derivative due to the presence of the sulfonamide group (-SO2NH2) attached to a benzenesulfonamide structure. It is also categorized under halogenated compounds due to the presence of chlorine substituents. The specific structure allows it to interact with biological systems, making it a candidate for pharmaceutical research.
The synthesis of 2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves several steps:
This method ensures high yields and purity of the final product, with reaction conditions optimized for efficiency.
The primary chemical reactions involving 2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride include:
The reactivity of this compound is influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonamide group, which can stabilize reaction intermediates.
The mechanism of action for 2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride primarily involves its antibacterial properties. The sulfonamide moiety mimics p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme critical in folate biosynthesis, this compound effectively disrupts bacterial growth.
Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria through competitive inhibition mechanisms.
2,4-Dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride has potential applications in:
The synthesis of 2,4-dichloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride hinges on nucleophilic substitution and salt formation as pivotal steps. Industrial-scale routes typically commence with the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-Boc-piperidin-3-amine, followed by acidic deprotection (e.g., trifluoroacetic acid) to liberate the free amine. Subsequent hydrochloride salt crystallization yields the target compound in >99% purity, as confirmed by HPLC [2]. This method aligns with the production protocols for structurally analogous compounds like 2,4-Dichloro-N-Methyl-N-piperidin-3-yl-benzenesulfonamide hydrochloride (CAS 1353947-18-8) and 4-Fluoro-N-piperidin-3-yl-benzenesulfonamide hydrochloride (CAS 1353980-97-8), which are manufactured industrially in 25 kg batches [2].
Alternative pathways employ reductive amination strategies when modifying the piperidine nitrogen. For example, N-cyclopropyl derivatives (e.g., 2,4-Dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride, CAS 1353965-80-6) are synthesized via sodium triacetoxyborohydride-mediated coupling of benzenesulfonyl chlorides with pre-functionalized piperidines, achieving moderate yields (45-65%) [3]. Microwave-assisted coupling has emerged as a key technique for enhancing reaction efficiency, reducing conjugation times from hours to minutes while maintaining yields >85% [6].
Table 1: Synthetic Approaches to Key Analogs
Compound CAS Number | Core Structure Modification | Synthetic Method | Typical Yield |
---|---|---|---|
1353947-18-8 | N-Methylation at piperidine nitrogen | Nucleophilic substitution | 92% |
1353958-62-9 | Unmodified piperidine | Sulfonylation/Boc deprotection | 88% |
1353965-80-6 | N-Cyclopropyl, piperidin-4-ylmethyl | Reductive amination | 65% |
947532-56-1 | (R)-2-Methoxy substitution on aryl | Chiral resolution post-synthesis | 42% |
Purification universally employs recrystallization from ethanol/water mixtures, ensuring compliance with industrial-grade specifications (99% purity) [2] [5].
Structural optimization of this chemotype targets two primary objectives: improving aqueous solubility and enhancing target binding affinity. The unmodified scaffold exhibits poor solubility (<1 μg/mL at pH 7.4), limiting bioavailability [4]. Three strategic modifications address this:
Table 2: Solubility-Bioactivity Relationships in Optimized Analogs
Modification Type | Representative Structure | Aqueous Solubility (pH 7.4) | Relative Bioactivity* |
---|---|---|---|
None (parent compound) | 2,4-Dichloro-N-piperidin-3-yl- | <1 μg/mL | 1.0x |
N-Methylation | 2,4-Dichloro-N-Methyl-N-piperidin-3-yl- | 8.3 μg/mL | 1.2x |
4-Fluoroaryl substitution | 4-Fluoro-N-piperidin-3-yl- | 12.7 μg/mL | 0.9x |
Phosphine oxide bioisostere | Dimethylphosphine oxide analog | 105 μg/mL | 3.5x |
*Bioactivity measured as enzyme inhibition (e.g., HIV RT IC₅₀) or cellular antiviral EC₅₀ relative to parent
Molecular docking studies reveal that N-alkylations expand the compound’s volume, enabling favorable hydrophobic contacts with residues in tolerant binding pockets (e.g., NNRTI-binding pocket in HIV RT). The retained hydrogen-bonding capability of sulfonamides or phosphine oxides anchors the molecule to key residues like Lys104 or Val106, explaining the maintained potency despite structural changes [4] [6].
The sulfonamide moiety, while crucial for target engagement, presents structural alerts for nephrotoxicity and phototoxicity, as predicted by Derek Nexus and validated in legacy sulfa drugs [4]. Bioisosteric replacement has emerged as a primary strategy to mitigate these risks while retaining pharmacological activity. Three classes of sulfonamide bioisosteres show promise:
Table 3: Toxicity and Binding Metrics of Sulfonamide Bioisosteres
Bioisostere | Toxicity Prediction (Derek Nexus) | H-Bond Acceptor Strength | Binding Affinity ΔG (kcal/mol)* |
---|---|---|---|
Sulfonamide (reference) | Ocular toxicity, Nephrotoxicity | Strong (δ⁻ on O) | -9.2 |
Dimethylphosphine oxide | No alerts | Moderate (less localized δ⁻) | -8.9 |
Diethyl phosphonate | No alerts | Weak | -7.1 |
Acylsulfonamide | Potential hydrolysis issues | Strong | -8.7 |
*Calculated for HIV RT binding; more negative ΔG indicates stronger binding
The success of phosphine oxides stems from their isopolar character relative to sulfonamides – the P=O bond (dipole moment ∼3.0 D) effectively mimics S=O (dipole moment ∼3.5 D) while offering superior steric flexibility. Crucially, phosphorus-centered groups avoid the bioactivation pathways that generate sulfonamide reactive metabolites, such as hydroxylamine formation or sulfonyl radical intermediates [4] [7] [10]. This principle was validated in the design of anti-HIV candidate 15a·HCl, which showed no detectable glutathione adducts (indicative of metabolic activation) in contrast to sulfonamide controls [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: